molecular formula C10H18BrNO2 B1394298 Tert-butyl 3-bromopiperidine-1-carboxylate CAS No. 849928-26-3

Tert-butyl 3-bromopiperidine-1-carboxylate

Cat. No.: B1394298
CAS No.: 849928-26-3
M. Wt: 264.16 g/mol
InChI Key: YCUDHDNCZHPAJK-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18BrNO2 . It is also known by other names such as 1-Boc-3-bromopiperidine and N-Boc-3-bromopiperidine .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring substituted with a bromine atom at the 3rd position and a tert-butyl ester at the 1st position . The InChI code for this compound is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.16 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 263.05209 g/mol . The topological polar surface area is 29.5 Ų .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Tert-butyl 3-bromopiperidine-1-carboxylate is a valuable intermediate in the synthesis of piperidine derivatives. For example, research by Boev et al. (2015) explored the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, which involved reactions with L-selectride and Mitsunobu reaction for isomer formation (Boev et al., 2015).

Application in CDK9 Inhibitors and Ibrutinib Synthesis

This compound is also significant in pharmaceutical synthesis. Hu et al. (2019) described its use in creating CDK9 inhibitors and Ibrutinib, both of which are important in treating tumor viruses. Their study provides valuable references for synthesizing these inhibitors (Hu et al., 2019).

In Metal-Free Alkoxycarbonylation

Xie et al. (2019) utilized tert-butyl carbazate, a derivative, in the preparation of quinoxaline-3-carbonyl compounds. This process was conducted under metal- and base-free conditions, indicating its potential in eco-friendly chemical synthesis (Xie et al., 2019).

In One-Step Continuous Flow Synthesis

Herath and Cosford (2010) reported the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, highlighting the versatility of tert-butyl derivatives in streamlined chemical processes (Herath & Cosford, 2010).

As Protecting Groups in Fluorous Synthesis

Pardo et al. (2001) explored fluorous derivatives of tert-butyl alcohol, demonstrating their potential as protective groups in fluorous synthesis, a technique valuable in green chemistry (Pardo et al., 2001).

In the Synthesis of Small Molecule Anticancer Drugs

Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, illustrating the compound's significance in medicinal chemistry (Zhang et al., 2018).

Mechanism of Action

Target of Action

Tert-butyl 3-bromopiperidine-1-carboxylate is a chemical compound used in the synthesis of various organic compounds It is often used as a building block in the synthesis of more complex molecules, suggesting that its targets could vary depending on the specific derivative being synthesized.

Mode of Action

The mode of action of this compound is primarily through its role as a reactant in chemical synthesis. It can interact with various other compounds under specific conditions to form new compounds . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

The specific biochemical pathways affected by this compound are not directly stated in the available resources. As a building block in chemical synthesis, it is likely involved in the creation of molecules that can influence various biochemical pathways. The exact pathways would depend on the final compounds being synthesized.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific compounds it is used to synthesize. As a building block in chemical synthesis, its primary role is to contribute to the formation of more complex molecules. The effects of these molecules can vary widely depending on their structure and function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the specific reaction conditions, such as temperature and pH, can significantly impact its reactivity and the efficacy of the synthesis process .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-bromopiperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for certain enzymes, leading to the formation of new products through enzymatic catalysis. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, resulting in the modification of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular functions and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions can lead to changes in the concentrations of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules depending on its subcellular distribution. For example, localization to the nucleus may enable the compound to interact with transcription factors and influence gene expression .

Properties

IUPAC Name

tert-butyl 3-bromopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUDHDNCZHPAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679621
Record name tert-Butyl 3-bromopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-26-3
Record name tert-Butyl 3-bromopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-Boc-3-bromopiperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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